molecular formula C8H14ClN3O3 B7970584 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate

Cat. No.: B7970584
M. Wt: 235.67 g/mol
InChI Key: HZGKUFPFKRPIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo-pyridine family, characterized by a bicyclic framework combining pyrazole and pyridine rings. The structure includes a 5-methyl group, a 3-carboxylic acid moiety, and exists as a hydrochloride hydrate salt. The hydrate form enhances solubility in polar solvents, while the hydrochloride salt improves stability and crystallinity. Its molecular formula is inferred as C₈H₁₂ClN₃O₃·H₂O, differing from ester or alcohol derivatives by the presence of a carboxylic acid group and hydrate .

Properties

IUPAC Name

5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH.H2O/c1-11-3-2-6-5(4-11)7(8(12)13)10-9-6;;/h2-4H2,1H3,(H,9,10)(H,12,13);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGKUFPFKRPIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=NN2)C(=O)O.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177283-79-2
Record name 5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Condensation-Cyclization Strategy

A widely adopted approach involves the condensation of substituted hydrazine derivatives with cyclic enamines or ketones, followed by acid-mediated cyclization. For example, ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate reacts with methyl-substituted dihydropyridinones in the presence of triethylamine (TEA) and potassium iodide (KI) in ethyl acetate under reflux conditions. The reaction proceeds via nucleophilic substitution, forming the pyrazolo-pyridine core. Subsequent hydrolysis of the ethyl ester group with hydrochloric acid yields the carboxylic acid hydrochloride hydrate.

Key Steps:

  • Condensation:

    • Substrate: Ethyl 2-chloro-2-(hydrazono)acetate derivatives.

    • Reagents: TEA (2.0–5.0 equiv), KI (0.1–0.2 equiv).

    • Solvent: Ethyl acetate or toluene.

    • Temperature: 75–85°C (reflux).

    • Time: 12–24 hours.

    • Yield: 67–89.9%.

  • Cyclization and Acidification:

    • Post-condensation, the intermediate is treated with 4.0 N HCl at 0–5°C to precipitate the hydrochloride salt.

    • Stirring at 25–30°C for 2–4 hours ensures complete salt formation.

Reaction Optimization and Critical Parameters

Solvent and Catalyst Selection

The choice of solvent significantly impacts yield and purity:

SolventCatalyst SystemYield (%)Purity (%)
Ethyl AcetateTEA + KI89.999.8
TolueneNa₂CO₃8597
DichloromethaneTEBA7698.3

Observations:

  • Ethyl acetate facilitates higher yields due to better solubility of intermediates.

  • Toluene with sodium carbonate minimizes side reactions, enhancing purity.

  • Phase-transfer catalysts like TEBA (triethylbenzylammonium chloride) improve reaction rates in biphasic systems.

Temperature and Time Dependence

Controlled heating is critical to avoid decomposition:

  • Reflux conditions (75–85°C): Optimal for complete condensation within 12–24 hours.

  • Lower temperatures (45–50°C): Extend reaction times to 24–48 hours but improve selectivity for methyl-substituted derivatives.

Industrial Scalability and Process Considerations

Large-Scale Production

Industrial protocols emphasize cost-efficiency and reproducibility:

  • Batch Reactors: 5–10 L reactors with automated temperature control.

  • Workup:

    • Quenching: Ice-cold water (5–10°C) to precipitate the product.

    • Extraction: Ethyl acetate or dichloromethane for phase separation.

    • Crystallization: Recrystallization from toluene or isopropyl ether achieves >99% purity.

Waste Management

  • Solvent Recovery: Distillation reclaims 80–90% of ethyl acetate and toluene.

  • Acid Neutralization: Sodium bicarbonate treats residual HCl, generating NaCl for safe disposal.

Purification and Quality Control

Recrystallization Techniques

  • Solvent Pair: Ethyl acetate/hexane (15–40% gradient) removes unreacted starting materials.

  • Temperature Gradients: Slow cooling from 50°C to 25°C minimizes impurities.

Analytical Characterization

  • HPLC: Purity ≥98% (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • NMR: Key signals include:

    • ¹H NMR (400 MHz, D₂O): δ 3.12 (s, 3H, CH₃), 2.85–3.10 (m, 4H, pyridine-H), 1.95–2.20 (m, 2H, CH₂).

    • ¹³C NMR: 172.1 ppm (COOH), 55.3 ppm (CH₃).

  • Mass Spectrometry: ESI-MS m/z 239.1 [M+H]⁺ (theoretical: 238.2) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.

  • Substitution: : Substitution reactions can be employed to replace functional groups with other atoms or groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:
  • Oxidation: : Products may include carboxylic acids, aldehydes, or ketones.

  • Reduction: : Reduced products may include amines or alcohols.

  • Substitution: : Substituted products can vary widely based on the reagents and conditions used.

Scientific Research Applications

Pharmacological Studies

The compound has shown potential in various pharmacological studies, particularly in the context of neurological disorders. Research indicates that derivatives of pyrazolo[4,3-c]pyridine can exhibit neuroprotective effects and may be useful in treating conditions such as Alzheimer's disease and Parkinson's disease.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs of pyrazolo[4,3-c]pyridine exhibited significant inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound. It has been evaluated for its ability to induce apoptosis in cancer cell lines.

Data Table: Anticancer Efficacy

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
A549 (Lung Cancer)20Inhibition of cell proliferation through cell cycle arrest

These findings suggest that the compound could be a candidate for further development into anticancer therapeutics.

Anti-inflammatory Properties

Research has also indicated that 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives may possess anti-inflammatory effects. These properties are attributed to their ability to inhibit pro-inflammatory cytokines.

Case Study : A publication in Pharmaceutical Biology reported that a related compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of oxidative stress. It appears to mitigate neuronal damage caused by reactive oxygen species (ROS).

Data Table: Neuroprotective Effects

TreatmentROS Level Reduction (%)Neuronal Survival Rate (%)
Control-70
Compound Treatment5085

This suggests a promising avenue for research into neurodegenerative diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents, salt forms, and ring saturation, impacting physical and chemical properties:

Compound Name (Reference) Molecular Formula Substituents/Ring Modifications Key Functional Features
Target Compound C₈H₁₂ClN₃O₃·H₂O 5-Me, 3-COOH, HCl, hydrate Carboxylic acid enhances acidity; hydrate improves solubility
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate HCl (GF12431) C₉H₁₄ClN₃O₂ 3-COOEt, HCl Ester group reduces polarity; soluble in DMSO
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol HCl C₈H₁₄ClN₃O 3-CH₂OH, HCl Methanol substituent increases hydrophilicity; lacks ionizable COOH
Compound 8h (7-substituted quinoline derivative) C₂₁H₂₃FN₆O₄ 3-Amino, 2-Me, 6-F, 8-OCH₃ Fluorine and methoxy groups enhance bioactivity; high thermal stability (m.p. >300°C)

Physicochemical Properties

  • Melting Points :

    • Compound 8h exhibits exceptional thermal stability (>300°C), likely due to hydrogen bonding and aromatic stacking .
    • Ethyl ester derivatives (e.g., 7c, 6g) melt at 216–237°C, influenced by ester flexibility and weaker intermolecular forces .
    • The target compound’s hydrate form may lower its melting point compared to anhydrous salts, though data is unavailable.
  • Solubility :

    • Carboxylic acid and hydrate in the target compound improve aqueous solubility vs. ester analogs (e.g., GF12431) .
    • Hydrochloride salts generally enhance solubility in polar solvents across analogs .
  • Spectral Data :

    • IR : Carboxylic acid derivatives show strong C=O stretches (~1700 cm⁻¹) and O-H bonds (~2500–3300 cm⁻¹). Esters (e.g., 7c) exhibit C=O at 1730 cm⁻¹ .
    • MS : Ethyl ester (GF12431) has a molecular ion at m/z 231.68 , while compound 8h shows m/z 443.18522 (HRMS) .

Research Implications

  • Drug Development : The carboxylic acid group in the target compound offers a handle for salt formation and prodrug design, contrasting with ester or alcohol derivatives .
  • Material Science : Hydrate forms and hydrochloride salts improve crystallinity, critical for X-ray studies (e.g., SHELX refinement) .

Biological Activity

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate (commonly referred to as 5-Methyl-THPP) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C8H12ClN3O2
  • Molecular Weight : 217.65 g/mol
  • CAS Number : 1357353-51-5
  • Structure : The compound features a pyrazolo[4,3-c]pyridine core with a carboxylic acid functional group and a methyl substituent.

Synthesis

The synthesis of 5-Methyl-THPP typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-aminopyrazole with aldehydes or ketones under acidic conditions. The reaction is often facilitated by solvents such as ethanol and catalysts like hydrochloric acid or sulfuric acid. Industrial production may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity .

Antimicrobial Properties

Research indicates that 5-Methyl-THPP exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that 5-Methyl-THPP can inhibit the proliferation of several cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells. The observed IC50 values indicate potent cytotoxicity, suggesting that it may serve as a lead compound for developing new anticancer agents .

The biological activity of 5-Methyl-THPP is attributed to its ability to interact with specific molecular targets within cells:

  • Cyclin-dependent Kinases (CDKs) : The compound shows selective inhibition against CDK2 and CDK9, which are critical regulators of the cell cycle. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that 5-Methyl-THPP may induce oxidative stress in cancer cells, contributing to its cytotoxic effects .

Case Studies

Several studies have explored the biological activity of 5-Methyl-THPP:

  • Study on Antimicrobial Activity :
    • Researchers tested various concentrations of 5-Methyl-THPP against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Anticancer Efficacy Study :
    • A study evaluated the effect of 5-Methyl-THPP on HeLa cells.
    • The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating strong antiproliferative effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Methyl-THPP, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridineLacks methyl groupModerate antimicrobial activity
4-Methyl-1H-pyrazolo[4,3-b]pyridineDifferent ring structureLower anticancer efficacy
3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineDifferent substitution patternLimited biological data

Q & A

Basic: What synthetic methodologies are effective for preparing pyrazolo[4,3-c]pyridine derivatives like this compound?

Answer:
The core pyrazolo[4,3-c]pyridine scaffold can be synthesized via cyclocondensation of substituted pyrazole-4-carbaldehydes with amines under microwave irradiation or reflux conditions. For example, pyridyl-substituted analogs are synthesized using PdCl₂(PPh₃)₂-catalyzed coupling reactions in DMF with subsequent purification via column chromatography . Key steps include:

  • Nucleophilic substitution : Alkylation of the pyrazole nitrogen with alkyl halides (e.g., propyl or methoxypropyl groups) to introduce substituents.
  • Condensation : Reaction of intermediates like 5-nitrofuran-tagged carbaldehydes with amines in the presence of CDI (1,1'-carbonyldiimidazole) to form fused rings .
  • Purification : Use of silica gel chromatography and recrystallization to isolate high-purity hydrochloride salts .

Advanced: How can computational modeling resolve discrepancies in predicted vs. experimental NMR spectra for this compound?

Answer:
Discrepancies between calculated (DFT-based) and experimental NMR chemical shifts often arise from solvent effects, dynamic conformational changes, or crystal packing. To address this:

  • DFT Optimization : Use Gaussian or ORCA to optimize the geometry at the B3LYP/6-31G(d) level, incorporating solvent models (e.g., PCM for DMSO or water).
  • Chemical Shift Prediction : Tools like ACD/Labs or SHIFTX2 can simulate shifts, but manual validation is required for proton environments sensitive to hydrogen bonding (e.g., NH or COOH groups) .
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to assess ring puckering or hydrogen-bonding variations in solution vs. solid-state (refer to Cremer-Pople puckering coordinates for six-membered rings) .

Basic: What purification strategies are optimal for isolating hydrochloride salts of pyrazolo[4,3-c]pyridines?

Answer:
Hydrochloride salts are hygroscopic and require careful handling:

  • Precipitation : After neutralization with HCl, precipitate the salt using ice-cold diethyl ether or acetone.
  • Chromatography : Use reversed-phase C18 columns with a water/acetonitrile gradient (0.1% TFA as modifier) to separate polar impurities.
  • Recrystallization : Ethanol/water (3:1) mixtures yield high-purity crystals, as demonstrated for analogs with 45% recovery and sharp melting points (e.g., 142–143°C) .

Advanced: How can hydrogen-bonding networks in the crystal structure inform solubility and stability?

Answer:
X-ray crystallography (using SHELXL ) reveals hydrogen-bonding motifs critical for stability:

  • Graph Set Analysis : Classify interactions (e.g., R₂²(8) motifs between NH and carboxylate groups) to predict solubility. Strong intra-chain H-bonds reduce aqueous solubility but enhance thermal stability .
  • Hydrate Stability : Water molecules in the lattice (e.g., in the hydrochloride hydrate) form bridges between chloride ions and pyridine N-atoms, influencing hygroscopicity. Monitor via TGA-DSC to assess dehydration temperatures .

Advanced: How to reconcile contradictory biological activity data across studies?

Answer:
Contradictions may arise from assay conditions or impurities:

  • Purity Validation : Use HPLC with dual-wavelength detection (e.g., 254 nm and 280 nm) to confirm >98% purity, as done for pyridyl-pyrazolo[4,3-c]pyridines .
  • Assay Optimization : Standardize buffer pH (e.g., phosphate vs. Tris affects ionization of carboxylic acid groups) and control for metal ion interference (e.g., EDTA in kinase assays).
  • Metastable Polymorphs : Screen crystallization conditions (e.g., solvent evaporation vs. slow cooling) to isolate bioactive conformers .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the pyrazole NH (δ 10–12 ppm, broad), methyl groups on the tetrahydro ring (δ 1.2–1.5 ppm), and carboxylic acid protons (δ 12–13 ppm, if free) .
  • MS (ESI+) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., 255.1 for C₁₀H₁₄N₃O₂·HCl·H₂O).
  • IR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, and NH bends at ~1600 cm⁻¹ .

Advanced: How does ring puckering in the tetrahydro-pyridine moiety affect binding to protein targets?

Answer:
The tetrahydro-pyridine ring adopts a boat or chair conformation depending on substitution:

  • Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic data. Chair conformers (θ ~50°, φ ~0°) enhance stacking with aromatic residues in kinase active sites .
  • Dynamic Effects : MD simulations show that puckering flexibility (e.g., pseudorotation in solution) modulates binding kinetics. Rigidify the ring via methyl substitution (as in the 5-methyl derivative) to improve affinity .

Advanced: What strategies mitigate decomposition during long-term storage of hydrochloride hydrates?

Answer:

  • Lyophilization : Freeze-dry the compound to remove water, reducing hydrolysis. Store under argon at –20°C.
  • Stabilizers : Add 1% w/w ascorbic acid to inhibit oxidation of the pyrazole ring.
  • Packaging : Use amber vials with PTFE-lined caps to prevent light-induced degradation and moisture ingress .

Basic: How to optimize reaction yields in pyrazolo[4,3-c]pyridine synthesis?

Answer:

  • Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes (e.g., 80°C, 300 W) for Pd-catalyzed coupling, improving yields from 30% to 45% .
  • Catalyst Selection : Use CDI over DCC for carbamate formation to minimize side reactions .
  • Stepwise Quenching : Add HCl slowly to prevent exothermic aggregation of the hydrochloride salt .

Advanced: How can machine learning predict novel derivatives with enhanced bioactivity?

Answer:

  • Descriptor Generation : Use RDKit to compute 2D/3D molecular descriptors (e.g., topological polar surface area, logP).
  • QSAR Models : Train on kinase inhibition data (e.g., IC₅₀ values) with Random Forest or SVM algorithms. Prioritize derivatives with >80% similarity to known actives .
  • Synthetic Feasibility : Apply retrosynthetic tools (e.g., ASKCOS) to filter designs based on available building blocks (e.g., pyrazole-4-carbaldehydes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.